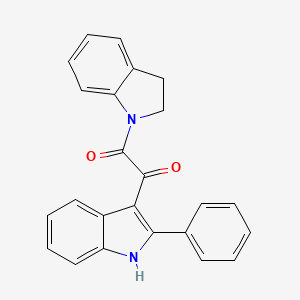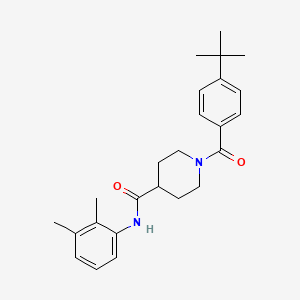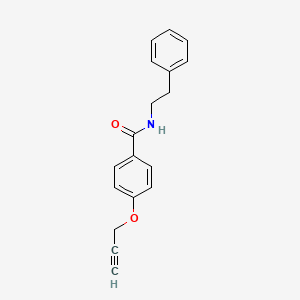![molecular formula C15H17ClF3N5O B4641887 N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641887.png)
N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
The compound belongs to the class of pyrazoles, a group of heterocyclic aromatic organic compounds characterized by a 5-membered ring with two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse biological activities and are of significant interest in pharmaceutical chemistry for drug design and development. They serve as key scaffolds in the synthesis of various biologically active compounds due to their structural versatility and reactivity.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through several methods, including cyclization reactions involving hydrazines and diketones or via the reaction of β-dicarbonyl compounds with hydrazines. The synthesis of specifically substituted pyrazoles, like the compound , may involve more complex steps, including the introduction of the cyclopropyl and trifluoromethyl groups, which are known for modulating the biological activity of molecules.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, influencing their electronic properties and reactivity. The substituents attached to the pyrazole ring, such as the chloro, cyclopropyl, and trifluoromethyl groups, further affect the compound's molecular geometry, electronic distribution, and potential interaction with biological targets.
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the nature of the substituents. The presence of electron-withdrawing or electron-donating groups influences the reactivity of pyrazoles towards different reagents. These reactions are crucial for further functionalization of pyrazole compounds in medicinal chemistry.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, depend on the nature and position of substituents on the pyrazole ring. These properties are important for determining the compound's suitability for pharmaceutical formulations and its pharmacokinetic profile.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and stability, are influenced by the pyrazole ring and its substituents. The electronic effects of substituents like the trifluoromethyl group can make pyrazole derivatives more acidic or basic, affecting their interaction with biological targets and their metabolic stability.
For further reading and a more detailed understanding of pyrazole derivatives, including synthesis methods, molecular structure, and properties, the following references provide comprehensive insights into the chemistry and biological applications of pyrazole compounds:
- (M. Asif, 2014) - A review on antitubercular activity of some pyrazole derivatives.
- (M. Govindaraju et al., 2012) - Evaluation of new pyrazoline derivatives for their antimicrobial and antioxidant activity.
- (M. A. Gomaa, H. Ali, 2020) - Overview of the chemistry of pyrazoline derivatives and their significance in synthesis.
- (P. GobalaKrishnan et al., 2019) - Synthesis and antitubercular activity of thiazolyl pyrazine carboxamide derivatives.
Propiedades
IUPAC Name |
N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N5O/c1-23-10(5-7-21-23)14(25)20-6-2-8-24-12(9-3-4-9)11(16)13(22-24)15(17,18)19/h5,7,9H,2-4,6,8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFLTNKYJWNWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4641820.png)
![6-{[(4-methylphenyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4641823.png)
![N-benzyl-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4641834.png)
![[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4641842.png)


![1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)


![3-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4641875.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4641880.png)

![N-(2,6-difluorophenyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4641905.png)